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Compound of Interest

Compound Name: 2-Amino-N-tert-butylbenzamide

Cat. No.: B074491

2-Amino-N-tert-butylbenzamide: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and
physical properties of 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0). It includes a
summary of its key properties, detailed spectroscopic analysis, a robust experimental protocol
for its synthesis, and a visual workflow diagram. This guide is intended to serve as a
foundational resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

2-Amino-N-tert-butylbenzamide is an organic compound featuring a benzamide core
structure substituted with an amino group at the ortho position and a tert-butyl group on the
amide nitrogen. These structural features influence its chemical reactivity, solubility, and
potential for intermolecular interactions.

Table 1: Summary of Chemical and Physical Properties
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Property Value Source(s)
2-Amino-N-(tert-

IUPAC Name . [1]
butyl)benzamide

CAS Number 1203-89-0 [1][2]

Molecular Formula C11H16N20 [1]

Molecular Weight 192.26 g/mol [11[3]

Melting Point 124-125 °C [2]

N ) 359.6 °C at 760 mmHg

Boiling Point ) [4][5]
(Predicted)

Density 1.058 g/cm3 (Predicted) [4]

Flash Point 171.3 °C (Predicted) [41[5]

| INChiKey | YHBZJCBYHUVKCM-UHFEFAOYSA-N |[1] |

Spectroscopic Analysis

Detailed spectroscopic data for 2-Amino-N-tert-butylbenzamide is not extensively published.

The following sections describe the available experimental data and predicted spectral

characteristics based on its chemical structure.

2.1 Infrared (IR) Spectroscopy A gas-phase IR spectrum is available through the NIST/EPA

Gas-Phase Infrared Database.[1] Key characteristic absorption bands expected for this

molecule include:

¢ N-H Stretching: Two distinct bands are anticipated in the 3400-3200 cm~1 region,

corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-

NHz) group. A separate, sharper band for the secondary amide (N-H) stretch is also

expected in this region.

e C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm~1, while

aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm~1.
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e C=0 (Amide I) Stretching: A strong, prominent absorption band is expected in the range of
1680-1640 cm~1, characteristic of the amide carbonyl group.

e N-H Bending (Amide Il): An absorption associated with the N-H bend of the secondary amide
is expected around 1550 cm~1.

e C=C Stretching: Aromatic ring C=C stretching vibrations will produce moderate bands in the
1600-1450 cm~1 region.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental NMR data for 2-Amino-
N-tert-butylbenzamide is not available in the cited literature. The following are predicted *H
and 3C NMR chemical shifts (in ppm) in a solvent like CDCIs or DMSO-de.

2.2.1 Predicted *H NMR Spectrum

e Aromatic Protons (4H): The four protons on the benzene ring would appear in the aromatic
region (~6.5-7.5 ppm). Due to the electron-donating effect of the amino group, these signals
are expected to be shifted upfield compared to unsubstituted benzamide. They would likely
present as a complex multiplet pattern due to spin-spin coupling.

o Amine Protons (2H): A broad singlet corresponding to the two protons of the primary amino
group (-NH2) is expected. Its chemical shift can vary significantly (typically 4.0-5.5 ppm)
depending on solvent and concentration.

e Amide Proton (1H): A broad singlet for the amide proton (-NH-) is anticipated, typically in the
downfield region (~7.5-8.5 ppm).

o tert-Butyl Protons (9H): A sharp singlet representing the nine equivalent protons of the tert-
butyl group is expected in the upfield aliphatic region (~1.3-1.5 ppm).

2.2.2 Predicted 13C NMR Spectrum

e Carbonyl Carbon (C=0): The amide carbonyl carbon is expected to have a chemical shift in
the range of 168-172 ppm.

o Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~115-150
ppm). The carbon atom attached to the amino group (C2) would be the most shielded
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(lowest ppm), while the carbon attached to the amide group (C1) would be deshielded.

o Quaternary tert-Butyl Carbon: The central carbon of the tert-butyl group would appear
around 50-55 ppm.

o Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group would produce a
single, strong signal in the upfield region (~28-30 ppm).

Experimental Protocols

The synthesis of 2-aminobenzamides is commonly achieved through the reaction of isatoic
anhydride with a primary amine. This method is efficient and often results in high yields of the
desired product.

Protocol: Synthesis of 2-Amino-N-tert-butylbenzamide via Isatoic Anhydride

o Objective: To synthesize 2-Amino-N-tert-butylbenzamide from isatoic anhydride and tert-
butylamine.

e Reagents:

o

Isatoic anhydride (1.0 equiv.)

[¢]

tert-Butylamine (1.1 equiv.)

[¢]

Dimethylformamide (DMF)

o

Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
e Procedure:

o To a solution of isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF, approx. 5-
10 mL per 5-10 mmol of anhydride), add tert-butylamine (1.1 equivalents) dropwise at
room temperature.

o Once the addition is complete, equip the reaction flask with a reflux condenser and heat
the mixture to reflux.
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o Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC). The reaction is marked by the consumption of isatoic anhydride
and the evolution of COz2 gas.

o After the reaction is complete, cool the mixture to room temperature.

o Slowly pour the cooled reaction mixture into ice-cold water to precipitate the crude
product.

o Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to
remove residual DMF and unreacted amine.

o Purify the crude solid by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) to afford pure 2-Amino-N-tert-butylbenzamide.

o Dry the final product under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-Amino-N-
tert-butylbenzamide.

Reactants

Isatoic Anhydride —
1. Reactant Heat

tert-Butylamine Mixing

DMF (Solvent) B

v

Final Product:
2-Amino-N-tert-
butylbenzamide

4. Filtration &
Recrystallization

2. Reflux
(6-8h)

0l 3. Precipitation
in Water

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b074491?utm_src=pdf-body
https://www.benchchem.com/product/b074491?utm_src=pdf-body
https://www.benchchem.com/product/b074491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Amino-N-tert-butylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

